N-cyclohexyl-N-methylthiophene-2-carboxamide
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Overview
Description
N-cyclohexyl-N-methylthiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing sulfur This compound is characterized by the presence of a cyclohexyl group and a methyl group attached to the nitrogen atom of the carboxamide functional group, which is connected to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N-methylthiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Amidation Reaction: The thiophene-2-carboxylic acid is then converted to its corresponding acid chloride using reagents like thionyl chloride. The acid chloride is subsequently reacted with N-cyclohexyl-N-methylamine to form this compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiophane derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophane derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
N-cyclohexyl-N-methylthiophene-2-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition.
Industry: The compound can be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-methylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
- N-cyclohexyl-3-methylthiophene-2-carboxamide
- N-cyclohexyl-N-methylcyclohexanamine
Comparison: N-cyclohexyl-N-methylthiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties compared to other similar compounds. The cyclohexyl and methyl groups attached to the nitrogen atom also contribute to its unique steric and electronic characteristics, making it a valuable compound in various applications.
Properties
IUPAC Name |
N-cyclohexyl-N-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-13(10-6-3-2-4-7-10)12(14)11-8-5-9-15-11/h5,8-10H,2-4,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLUYZJBFKYCICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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